molecular formula C19H19FN2O3S2 B2538495 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946251-77-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2538495
CAS No.: 946251-77-0
M. Wt: 406.49
InChI Key: RTRXRMCTPAPALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with the Sulfonamide Group: The final step involves coupling the thiazole derivative with a sulfonamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
  • N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a more promising candidate for various applications.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-10-17(6-7-18(13)25-2)27(23,24)21-9-8-16-12-26-19(22-16)14-4-3-5-15(20)11-14/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRXRMCTPAPALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.